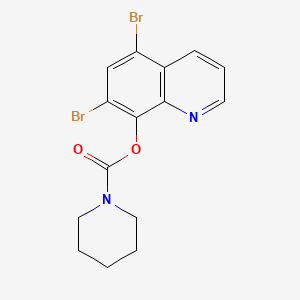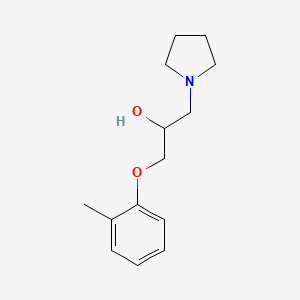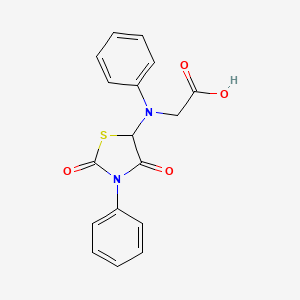![molecular formula C21H27NO5S3 B15098833 (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098833.png)
(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a thiazolidinone core, a dioxotetrahydrothiophene moiety, and a benzylidene group with hexyloxy and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the dioxotetrahydrothiophene and benzylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. Industrial methods would also focus on ensuring the safety and environmental sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding alkane.
Substitution: The methoxy and hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the benzylidene group would yield the corresponding alkane.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one include:
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules.
Bromine compounds: Various bromine-containing compounds used in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C21H27NO5S3 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
(5E)-3-(1,1-dioxothiolan-3-yl)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H27NO5S3/c1-3-4-5-6-10-27-17-8-7-15(12-18(17)26-2)13-19-20(23)22(21(28)29-19)16-9-11-30(24,25)14-16/h7-8,12-13,16H,3-6,9-11,14H2,1-2H3/b19-13+ |
Clé InChI |
YQQDBQMOJDXVLT-CPNJWEJPSA-N |
SMILES isomérique |
CCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098753.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(6-ethyl-2-methylphe nyl)acetamide](/img/structure/B15098760.png)

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B15098764.png)
![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B15098772.png)

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate](/img/structure/B15098775.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B15098793.png)
![6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B15098794.png)
![3-(5-methylfuran-2-yl)-N-{3-[3-(5-methylfuran-2-yl)propanamido]propyl}propanamide](/img/structure/B15098798.png)

![Methyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B15098816.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B15098837.png)
